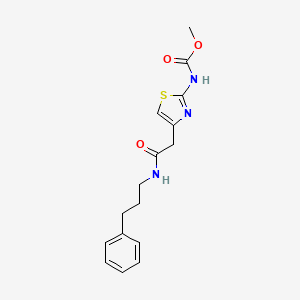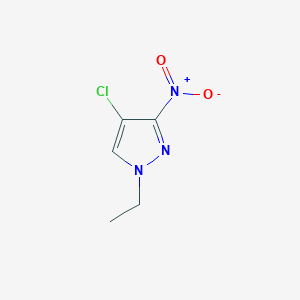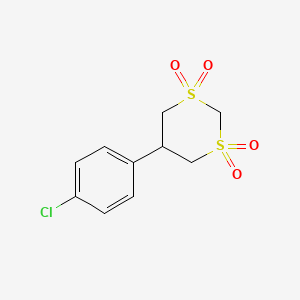
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as 4'-IPTTP, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
Wirkmechanismus
The mechanism of action of 4'-IPTTP is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of fungal cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-IPTTP are dependent on the specific application and concentration used. In medicinal chemistry, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses and fungi. In material science, it has been shown to exhibit high charge carrier mobility and stability, which are desirable properties for electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4'-IPTTP in lab experiments is its versatility and ease of synthesis. It can be readily synthesized in large quantities and can be modified to incorporate various functional groups for specific applications. However, one of the limitations of using 4'-IPTTP is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before use in biological systems.
Zukünftige Richtungen
There are several future directions for the research on 4'-IPTTP. In medicinal chemistry, it can be further optimized for its anticancer, antifungal, and antiviral activities by modifying its chemical structure and evaluating its toxicity and pharmacokinetics. In material science, it can be used as a building block for the synthesis of more complex organic semiconductors with improved properties. In addition, its optical properties can be further explored for bioimaging and sensing applications. Overall, the versatile nature of 4'-IPTTP makes it a promising candidate for further research and development in various fields.
Synthesemethoden
The synthesis of 4'-IPTTP involves the reaction of 4-isopropylacetophenone, 1H-pyrrole-1-carboxaldehyde, and 4-phenylthiophene-2-carboxylic acid in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The purity and yield of 4'-IPTTP can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
4'-IPTTP has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antiviral activities. In material science, it has been used as a building block for the synthesis of organic semiconductors, which can be utilized in the fabrication of electronic devices, such as solar cells and transistors. In addition, 4'-IPTTP has been investigated for its optical properties, such as fluorescence and phosphorescence, which make it a promising candidate for bioimaging and sensing applications.
Eigenschaften
IUPAC Name |
4-phenyl-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17(2)18-10-12-20(13-11-18)25-24(27)23-22(26-14-6-7-15-26)21(16-28-23)19-8-4-3-5-9-19/h3-17H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXEUHFLLUGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)



![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)


![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)


